molecular formula C19H19N5O4S B2510461 4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid CAS No. 887348-75-6

4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid

Cat. No.: B2510461
CAS No.: 887348-75-6
M. Wt: 413.45
InChI Key: GMEOHAKLIBETND-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions for each step .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Quantum Chemical Studies and Biological Activities

Quantum chemical studies have been conducted on the dissociation of substituted benzoic acids, highlighting the relevance of such compounds in understanding molecular interactions and properties (Sainsbury, 1975). Additionally, certain benzohydroxamic acids derived from benzoic acid exhibit antineoplastic activity, indicating potential applications in developing cancer treatments.

Synthetic Approaches and Herbicidal Activity

Research on the synthesis and evaluation of thromboxane synthase inhibitors includes analogs of benzoic acid derivatives, demonstrating the role of such compounds in creating new therapeutic agents (Manley et al., 1987). Another study describes the design and synthesis of aryl-formyl piperidinone derivatives, incorporating benzoic acid motifs for herbicidal activity, showcasing the agricultural applications of benzoic acid derivatives (Fu et al., 2021).

Potentiometric Titration and Molecular Imprinting

The potentiometric titration of hydroxylated benzoic acids using artificial neural network calibration suggests a methodological application in chemical analysis and identification (Aktaş & Yaşar, 2004). Furthermore, the development of molecularly imprinted polymers using benzoic acid derivatives for environmental remediation highlights the compound's utility in addressing pollution and contamination issues (Das et al., 2021).

Mechanism of Action

If the compound is a drug or a biologically active compound, this would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This would involve discussing potential applications of the compound and areas for future research .

Properties

IUPAC Name

4-[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-28-16-10-8-15(9-11-16)24-19(21-22-23-24)29-12(2)17(25)20-14-6-4-13(5-7-14)18(26)27/h4-12H,3H2,1-2H3,(H,20,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEOHAKLIBETND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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